

# Synonyms for Cyclohexa-1,3-diene-1-carbaldehyde

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## Compound of Interest

Compound Name: Cyclohexa-1,3-diene-1-carbaldehyde

Cat. No.: B072853

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## An In-depth Technical Guide to Cyclohexa-1,3-diene-1-carbaldehyde

This technical guide provides a comprehensive overview of **Cyclohexa-1,3-diene-1-carbaldehyde**, a key scaffold in organic synthesis and a constituent of various natural products. Designed for researchers, scientists, and professionals in drug development, this document details the compound's synonyms, physicochemical properties, synthesis methodologies, and its significance in the broader context of chemical and biological research.

## Nomenclature and Synonyms

**Cyclohexa-1,3-diene-1-carbaldehyde** is known by several names in chemical literature and databases. A comprehensive list of its synonyms is provided below.

Synonym	Source
1,3-Cyclohexadiene-1-carbaldehyde	PubChem[1]
1,3-Cyclohexadiene-1-carboxaldehyde	PubChem[1]
2,3-Dihydrobenzaldehyde	PubChem[1]
cyclohexa-1,3-diene-1-carbaldehyde	PubChem[1]

## Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and computed properties of **Cyclohexa-1,3-diene-1-carbaldehyde**. Experimental data for some properties are limited in the public domain.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>8</sub> O	PubChem[1]
Molecular Weight	108.14 g/mol	PubChem[1]
CAS Number	1121-54-6	PubChem[1]
IUPAC Name	cyclohexa-1,3-diene-1-carbaldehyde	PubChem[1]
InChI	InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-2,4,6H,3,5H2	PubChem[1]
SMILES	<chem>C1CC(=CC=C1)C=O</chem>	PubChem[1]
XLogP3 (Computed)	1.4	PubChem[1]
Topological Polar Surface Area (Computed)	17.1 Å <sup>2</sup>	ChemSrc[2]

Spectroscopic data is crucial for the identification and characterization of **Cyclohexa-1,3-diene-1-carbaldehyde**. While detailed spectral analyses are found within specific research publications, general spectral information is available in public databases.

Data Type	Description	Source
GC-MS	Gas Chromatography-Mass Spectrometry data is available, indicating its amenability to this analytical technique.	PubChem[1]
IR Spectra	Vapor phase Infrared spectra are available, which can be used to identify functional groups.	PubChem[1]
Kovats Retention Index	Standard non-polar: 1184; Standard polar: 1603, 1649.	PubChem[1]

## Experimental Protocols for Synthesis

The synthesis of the 1,3-cyclohexadien-1-al scaffold can be achieved through various methodologies. The most prominent among these are the Diels-Alder reaction and organocatalytic methods.[3]

### Representative Protocol 1: Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings.[3] A general procedure involves the reaction of a diene with a dienophile, followed by elimination steps to yield the final product.

Reaction: A suitable diene, such as one with a protected aldehyde or a precursor functional group, is reacted with a dienophile like acrolein.[3] The resulting cycloadduct undergoes further transformations to yield the desired **Cyclohexa-1,3-diene-1-carbaldehyde**.

Detailed Steps:

- **Reaction Setup:** In a round-bottom flask, the chosen diene (1.0 equivalent) and dienophile (1.0 to 1.2 equivalents) are dissolved in a suitable solvent (e.g., toluene, water).[4]
- **Reaction Conditions:** The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.[4] The progress of the reaction is monitored by

Thin Layer Chromatography (TLC).

- Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure **Cyclohexa-1,3-diene-1-carbaldehyde**.<sup>[4]</sup>

## Representative Protocol 2: Organocatalytic Synthesis

Organocatalytic methods provide a versatile and often stereoselective route to the 1,3-cyclohexadien-1-al scaffold.<sup>[3]</sup> These reactions typically involve the self-condensation or cross-condensation of  $\alpha,\beta$ -unsaturated aldehydes catalyzed by chiral secondary amines like proline and its derivatives.<sup>[3]</sup>

Reaction: The reaction proceeds through a Michael addition followed by an intramolecular aldol condensation and subsequent dehydration.

Detailed Steps:

- Reaction Setup: To a solution of an  $\alpha,\beta$ -unsaturated aldehyde (2.0 equivalents) in an appropriate solvent (e.g., benzene, THF), the organocatalyst (e.g., (S)-prolinol, 0.1 equivalents) is added.
- Reaction Conditions: The reaction is stirred at a controlled temperature (ranging from -10 to +22 °C) until the starting material is consumed, as monitored by TLC.
- Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired substituted **Cyclohexa-1,3-diene-1-carbaldehyde**.

## Logical Relationships in Synthesis

The synthesis of **Cyclohexa-1,3-diene-1-carbaldehyde** can be visualized as a workflow. Below is a diagram representing a generalized Diels-Alder approach.

Caption: Generalized workflow for the synthesis of **Cyclohexa-1,3-diene-1-carbaldehyde** via a Diels-Alder reaction.

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## References

- 1. Cyclohexa-1,3-diene-1-carbaldehyde | C<sub>7</sub>H<sub>8</sub>O | CID 10964430 - PubChem [pubchem.ncbi.nlm.nih.gov]
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